molecular formula C18H20N2O2S B2388210 2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole CAS No. 886903-64-6

2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole

Cat. No. B2388210
CAS RN: 886903-64-6
M. Wt: 328.43
InChI Key: YVLJSGPOISSXOQ-UHFFFAOYSA-N
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Description

“2-(isopropylsulfonyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring. Imidazole and its derivatives are privileged N-heterocyclic structures present in various natural products and synthetic pharmaceuticals .


Synthesis Analysis

Despite the numerous methods that have been developed for the synthesis of imidazole cores, it is still challenging to readily achieve high efficiency and regioselectivity in imidazole synthesis . A ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes provides 2,4(5)-disubstituted imidazoles in good yields .


Molecular Structure Analysis

Imidazole based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions . The most probable positions of imidazole nearest-neighbours are above and below the plane of the aromatic ring .


Chemical Reactions Analysis

A fast and green protocol for the Michael addition of imidazoles to acrylates catalyzed by Lipozyme TL IM from Thermomyces lanuginosus in a continuous flow microreactor was developed . This method is simple (35 min), uses mild reaction conditions (45 °C) and is environmentally friendly .


Physical And Chemical Properties Analysis

Due to its amphoteric nature, the imidazole ring can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . The intermolecular interactions in concentrated (5 M) aqueous imidazole solutions have been investigated by combining neutron diffraction with isotopic substitution, total X-ray scattering and empirical potential structure refinement (EPSR) simulations using a box containing 5530 water and 500 imidazole molecules .

Mechanism of Action

Due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .

Safety and Hazards

The safety data sheet for imidazole trifluoromethanesulfonate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The design of new multichannel imidazole-based receptors capable of recognizing different types of analytes is strongly demanded . A better understanding of the mechanisms of foreign body reaction (FBR), as well as miniaturization, long-term passivation, and coupling with gene therapy may be the way forward for the next generation of implantable bioelectrodes .

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13(2)23(21,22)18-19-16-9-4-5-10-17(16)20(18)12-15-8-6-7-14(3)11-15/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLJSGPOISSXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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